Chlorin e6

Description

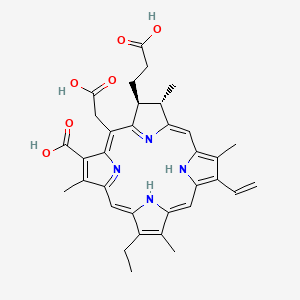

Structure

3D Structure

Propriétés

Numéro CAS |

19660-77-6 |

|---|---|

Formule moléculaire |

C34H36N4O6 |

Poids moléculaire |

596.7 g/mol |

Nom IUPAC |

18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |

InChI |

InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44) |

Clé InChI |

OYINILBBZAQBEV-UHFFFAOYSA-N |

SMILES isomérique |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H](C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |

SMILES canonique |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |

Apparence |

black solid powder |

Autres numéros CAS |

19660-77-6 |

Pictogrammes |

Irritant |

Pureté |

>9 5 % (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

13-carboxy-17-(2-carboxyethyl)-15-carboxymethyl-17,18-trans-dihydro-3-vinyl-8-ethyl-2,7,12,18-tetramethylporphyrin 2-porphinepropionic acid, 18-carboxy-20-(carboxymethyl)-13-ethyl-2beta,3-dihydro-3beta,7,12,17-tetramethyl-8-vinyl- 21h,23h-porphine-2-propanoic acid, 18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-, (2S-trans)- 21h,23h-porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)- BLC 1010 BLC-1010 BLC1010 chlorin A6 chlorin e6 chlorin e6 bis-N-methylglucamine salt chlorin e6, sodium salt, (2S-trans)-isomer chlorin e6, tripotassium salt, (2S-trans)-isomer chlorin e6, trisodium salt, (2S-trans)-isomer chlorin e6-2.5 N-methyl-D-glucamine chlorin e6-polyvinylpyrrolidone chlorine A6 chlorine e6 fotolon photochlorine Photolon phytochlorin |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of Chlorin e6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll (B73375), has garnered significant attention in the scientific community for its potent photodynamic properties and applications in photodynamic therapy (PDT), bioimaging, and as an antimicrobial agent. This technical guide provides a comprehensive overview of the fundamental chemical properties of Chlorin e6, offering a valuable resource for researchers and professionals in drug development. This document details its structural and physicochemical characteristics, spectroscopic profile, and the key signaling pathways it modulates. Furthermore, it includes detailed experimental protocols for its synthesis, purification, and characterization, alongside a generalized workflow for in vitro photodynamic studies. All quantitative data is presented in easily digestible tables, and complex biological and experimental processes are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a porphyrin derivative characterized by a chlorin macrocycle, which is a partially reduced porphyrin. This structural feature is responsible for its strong absorption in the red region of the electromagnetic spectrum, a crucial attribute for a photosensitizer used in PDT, as longer wavelengths allow for deeper tissue penetration.

Identification and Formula

| Property | Value | Reference |

| IUPAC Name | 2-[(7S,8S)-3-Carboxy-7-(2-carboxyethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphin-5-yl]acetic acid | [1] |

| CAS Number | 19660-77-6 | [2] |

| Molecular Formula | C₃₄H₃₆N₄O₆ | [2] |

| Molecular Weight | 596.67 g/mol | [2] |

Solubility

This compound is a hydrophobic molecule with limited solubility in aqueous solutions at neutral pH. Its solubility can be significantly enhanced in organic solvents and basic aqueous solutions.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2][3] |

| Dimethylformamide (DMF) | ~30 mg/mL | [2][3] |

| Ethanol (B145695) | Slightly soluble | [2][3] |

| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | [2][3][4] |

| Water (neutral) | Not soluble | [5] |

| Basic Water (pH ≥ 10) | Soluble | [5] |

Stability

This compound is sensitive to light and should be stored in the dark to prevent photodegradation. For long-term storage, it is recommended to keep it at -20°C. Solutions of this compound are also unstable and should be freshly prepared before use.

Spectroscopic Properties

The photophysical properties of this compound are central to its function as a photosensitizer. Upon absorption of light, it transitions to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), the primary cytotoxic agent in Type II photodynamic therapy.

| Parameter | Value | Solvent | Reference |

| Absorption Maxima (λmax) | ~402 nm (Soret band), ~662 nm (Q-band) | Ethanol | [1] |

| Molar Absorptivity (ε) | 180,000 M⁻¹cm⁻¹ at 400 nm | Phosphate Buffer (pH 7.4) | [1] |

| 40,000 M⁻¹cm⁻¹ at 654 nm | Phosphate Buffer (pH 7.4) | [1] | |

| Emission Maximum (λem) | ~668 nm | Ethanol | [1] |

| Fluorescence Quantum Yield (ΦF) | 0.16 | Ethanol | [1] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | Phosphate Buffer (pH 7.4) | [1] |

Signaling Pathways in Photodynamic Therapy

The cytotoxic effects of this compound-mediated PDT are primarily driven by the induction of apoptosis. The generated reactive oxygen species (ROS) trigger a cascade of cellular events, including endoplasmic reticulum (ER) stress and DNA damage, which converge on the activation of apoptotic pathways.

Experimental Protocols

Synthesis of this compound from Spirulina platensis

This protocol is adapted from a method involving the extraction of chlorophyll a, its conversion to pheophytin a, and subsequent hydrolysis to yield this compound.[1][6]

Materials:

-

Spirulina platensis powder

-

Ethanol (96% and 99.9%)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Extraction of Chlorophyll a:

-

Disperse Spirulina platensis powder in ethanol and stir overnight in a nitrogen atmosphere.

-

Filter the mixture and concentrate the ethanol extract under vacuum.

-

Perform a liquid-liquid extraction with hexane and water to isolate the chlorophyll a in the hexane phase.

-

-

Conversion to Pheophytin a:

-

To the hexane solution of chlorophyll a, add 2 N HCl dropwise and stir for 2 hours.

-

Wash the reaction mixture with 80% ethanol to remove impurities. The hexane layer now contains pheophytin a.

-

-

Hydrolysis to this compound:

-

Evaporate the hexane to obtain pheophytin a.

-

Dissolve the pheophytin a in acetone and bubble with nitrogen for 30 minutes.

-

Add 1 M NaOH dropwise and reflux the mixture overnight under an inert atmosphere.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and wash the solid with acetone to obtain crude this compound.

-

-

Purification:

-

Dissolve the crude this compound in water and stir for 2 hours.

-

Adjust the pH to 7.0 with 1 N HCl and stir for another 2 hours.

-

The purified this compound can be collected by filtration or centrifugation.

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using a reverse-phase C18 column with a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA).[1][7] Detection is monitored at the Soret band maximum (~407 nm).

-

Mass Spectrometry (MS): The molecular weight can be confirmed by electrospray ionization mass spectrometry (ESI-MS), which should show the expected molecular ion peak at m/z 597 [M+H]⁺.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure. Key characteristic peaks for the three carboxylic acid protons are observed at δ 9-10 ppm in DMSO-d₆.[1]

Generalized In Vitro Photodynamic Therapy Protocol

This protocol provides a general framework for assessing the photocytotoxicity of this compound in a cell culture model.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (in DMSO)

-

Light source with an appropriate wavelength (e.g., 660 nm laser or LED array)

-

Cell viability assay kit (e.g., MTT, XTT)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Incubation with this compound:

-

Prepare serial dilutions of this compound in a cell culture medium.

-

Replace the medium in the wells with the this compound-containing medium.

-

Incubate the cells for a specific period (e.g., 4-24 hours) in the dark.

-

-

Washing: Remove the this compound-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.

-

Irradiation:

-

Add fresh cell culture medium to the wells.

-

Irradiate the cells with the light source at a specific power density and for a duration to achieve the desired light dose (e.g., 1-10 J/cm²).

-

Include control groups: no treatment, light only, and this compound only (dark toxicity).

-

-

Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours.

-

Assessment of Cell Viability: Determine cell viability using a standard assay according to the manufacturer's instructions.

Conclusion

This compound stands out as a highly promising photosensitizer with well-characterized chemical and photophysical properties. Its efficient synthesis from natural sources, strong absorption in the therapeutic window, and potent induction of apoptosis make it a compelling candidate for further development in photodynamic therapy and other biomedical applications. This guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge to design and execute robust experimental studies. The detailed protocols and visual workflows serve as practical tools to facilitate research and development in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 19660-77-6 | Cayman Chemical | Biomol.com [biomol.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Improved Pilot-Plant-Scale Synthesis of this compound and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacoustic Contrast Agent [mdpi.com]

- 7. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]

Chlorin e6: A Technical Deep Dive into its Photosensitizing Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the field of photodynamic therapy (PDT). Its favorable photophysical properties, including a strong absorption in the red spectral region (~660 nm) which allows for deeper tissue penetration of light, and a high quantum yield of singlet oxygen, make it a potent agent for the light-induced destruction of pathological tissues, including tumors. This technical guide provides an in-depth exploration of the core mechanisms underlying Ce6-mediated photosensitization, detailing the photochemical reactions, cellular uptake and localization, and the intricate signaling pathways that culminate in cell death.

Photochemical and Photophysical Properties

The photosensitizing activity of Chlorin e6 is initiated by the absorption of light, which triggers a series of photophysical and photochemical events. Upon excitation, Ce6 transitions from its ground state (S₀) to a short-lived excited singlet state (S₁). From this state, it can either return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived excited triplet state (T₁). It is this triplet state that is primarily responsible for the subsequent photochemical reactions that generate cytotoxic species.[1]

Ce6 can initiate two main types of photochemical reactions, classified as Type I and Type II.

-

Type I Reaction: The excited triplet state of Ce6 can directly interact with biological substrates, such as lipids or proteins, through electron or hydrogen transfer, generating radical ions. These radicals can then react with molecular oxygen to produce various reactive oxygen species (ROS), including superoxide (B77818) anions (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[2][3]

-

Type II Reaction: This is the predominant and more efficient pathway for many photosensitizers, including Ce6. In this process, the excited triplet Ce6 molecule directly transfers its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂), a potent and short-lived oxidizing agent that is a major effector of PDT-induced cell death.[4][5] The quantum yield of singlet oxygen production for Ce6 is notably high, with reported values around 0.77.[4]

The balance between Type I and Type II mechanisms can be influenced by the local microenvironment, including oxygen concentration and the proximity of oxidizable substrates.[3]

Quantitative Photophysical Data

| Parameter | Value | Solvent/Conditions | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | Phosphate Buffer (pH 7.4) | [4] |

| 0.60 | Not specified | [6] | |

| 0.64 | Physiological pH | [2] | |

| 0.65 | Aqueous solution (pH 7-8) | [7] | |

| Molar Absorption Coefficient (ε) | 180,000 M⁻¹cm⁻¹ | Phosphate Buffer (pH 7.4) at 400 nm | [4] |

| 40,000 M⁻¹cm⁻¹ | Phosphate Buffer (pH 7.4) at 654 nm | [4] | |

| Triplet State Lifetime (τT) | ~300 µs | Under argon in buffer | [4] |

Cellular Uptake and Subcellular Localization

The efficacy of Ce6-PDT is critically dependent on its efficient uptake and strategic localization within target cells. Ce6, being moderately lipophilic, can readily cross the cell membrane.[1] The intracellular accumulation of Ce6 is a time- and concentration-dependent process.

Upon entering the cell, Ce6 distributes to various organelles, with a particular affinity for membranous structures. Studies have shown that Ce6 localizes predominantly in the endoplasmic reticulum (ER) , lysosomes , and mitochondria .[8] This specific subcellular localization is a key determinant of the subsequent cell death pathways, as these organelles are highly susceptible to oxidative damage. For instance, damage to the mitochondria can trigger the intrinsic apoptotic pathway, while ER stress can lead to a specific form of apoptosis and immunogenic cell death.

Summary of Cellular Uptake Studies

| Cell Line | Ce6 Concentration | Incubation Time | Method of Quantification | Reference |

| HT-1080 | 2.0 µg/mL | 2 hours | Flow Cytometry | [9] |

| 4T1 | 0.5 - 5 µg/mL | Up to 4 hours | Flow Cytometry | [9] |

| HeLa | 2 µM | 0.5 - 6 hours | Flow Cytometry | [9] |

| SW480 | 0.125 - 8.0 µg/mL | 8 hours | Fluorescence Microscopy | [8] |

| A431 | 0.03, 0.1 µM | 20, 60, 180 minutes | Flow Cytometry | |

| AsPC-1, MIA PaCa-2 | 5, 10 µM | 3 hours | Western Blot | [10] |

Signaling Pathways in Ce6-Mediated Photosensitization

Photoactivation of Ce6 triggers a cascade of signaling events, primarily initiated by the generation of ROS and the subsequent oxidative damage to subcellular compartments. These events ultimately converge on pathways leading to apoptosis, necrosis, and in some cases, immunogenic cell death.

ROS-Induced Oxidative Stress and Apoptosis

The primary mechanism of Ce6-PDT-induced cell death is the induction of apoptosis. The generated ROS, particularly singlet oxygen, cause direct damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative stress disrupts cellular homeostasis and activates pro-apoptotic signaling pathways.

A key event is the damage to mitochondria. ROS can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9 and the subsequent activation of executioner caspases, like caspase-3, which orchestrate the dismantling of the cell.[10]

Furthermore, Ce6-PDT can modulate the expression of Bcl-2 family proteins. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, further promoting the mitochondrial apoptotic pathway.[10][11]

Endoplasmic Reticulum Stress and Immunogenic Cell Death

The localization of Ce6 in the endoplasmic reticulum makes this organelle a primary target of photodamage. Oxidative stress in the ER lumen disrupts protein folding, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. This activates the unfolded protein response (UPR).[12]

Prolonged or severe ER stress can trigger apoptosis. Moreover, a specific consequence of ER stress in the context of PDT is the translocation of calreticulin (B1178941) (CRT) from the ER lumen to the cell surface. Surface-exposed CRT acts as a potent "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells and thereby initiating an antitumor immune response. This process is a hallmark of immunogenic cell death (ICD).[12]

DNA Damage Response

In addition to damaging cytoplasmic organelles, ROS generated by Ce6-PDT can also induce DNA damage. This activates the DNA damage response (DDR) pathway. A key consequence of the DDR in the context of ICD is the release of high-mobility group box 1 (HMGB1) and the heat shock protein 90 (HSP90) from the nucleus and cytoplasm, respectively. These molecules act as damage-associated molecular patterns (DAMPs), further stimulating the immune system.[12]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of Ce6 photosensitization.

Caption: Core Mechanism of this compound Photosensitization.

Caption: Signaling Pathways of Ce6-Induced Apoptosis and Immunogenic Cell Death.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for studying Ce6-mediated photosensitization.

Cellular Uptake and Localization

-

Objective: To visualize and quantify the intracellular accumulation of this compound.

-

Methodology:

-

Cell Culture: Plate cells (e.g., SW480, HeLa) in appropriate culture vessels (e.g., confocal dishes, 6-well plates).

-

Incubation: Treat cells with varying concentrations of Ce6 for different time periods.

-

Washing: Wash cells with phosphate-buffered saline (PBS) to remove extracellular Ce6.

-

Visualization (Qualitative): For subcellular localization, co-stain with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, LysoTracker for lysosomes). Observe cells under a confocal laser scanning microscope.

-

Quantification: For quantitative analysis, detach cells and analyze the intracellular fluorescence of Ce6 using a flow cytometer.

-

Detection of Reactive Oxygen Species (ROS)

-

Objective: To measure the intracellular generation of ROS following Ce6-PDT.

-

Methodology:

-

Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate).

-

Ce6 Incubation and Irradiation: Treat cells with Ce6, followed by irradiation with a light source of the appropriate wavelength (e.g., 650 nm laser).

-

ROS Probe Incubation: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to the cells. DCFH-DA is non-fluorescent but becomes highly fluorescent (DCF) upon oxidation by ROS.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

-

Cell Viability and Apoptosis Assays

-

Objective: To assess the cytotoxicity of Ce6-PDT and determine the mode of cell death.

-

Methodology:

-

MTT Assay (Cell Viability):

-

After Ce6-PDT treatment, incubate cells with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

-

-

Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

-

Harvest cells after Ce6-PDT.

-

Stain cells with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

-

-

Western Blot Analysis

-

Objective: To detect changes in the expression levels of proteins involved in apoptosis and other signaling pathways.

-

Methodology:

-

Protein Extraction: Lyse cells after Ce6-PDT to extract total protein.

-

Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Cytotoxicity Data

The phototoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the photosensitizer required to inhibit cell viability by 50% upon light activation.

| Cell Line | Treatment | IC50 (µM) | Reference |

| AsPC-1 | Ce6-PDT | 19.7 µg/mL | [10] |

| Ce6 (dark) | 209.6 µg/mL | [10] | |

| MIA PaCa-2 | Ce6-PDT | 21.75 µg/mL | [10] |

| Ce6 (dark) | 155.2 µg/mL | [10] | |

| HeLa | Ce6-biotin-PDT | 1.28 | |

| Ce6-PDT | 2.31 | [13] | |

| HT29 | Ce6-PDT | 17.64 - 33.83 | |

| Ce6 (dark) | 250 - 564 | ||

| PANC-1 | Ce6-PDT | 17.64 - 33.83 | |

| Ce6 (dark) | 250 - 564 | ||

| B16F10 | Ce6-PDT | 17.64 - 33.83 | |

| Ce6 (dark) | 250 - 564 |

Conclusion

This compound exerts its photosensitizing effect through a multifaceted mechanism of action. Upon light activation, it efficiently generates reactive oxygen species, primarily singlet oxygen, which induce oxidative damage to key subcellular organelles, most notably the mitochondria and endoplasmic reticulum. This triggers a cascade of signaling events, leading to apoptosis via the intrinsic pathway and promoting immunogenic cell death through ER stress and DNA damage responses. The efficacy of Ce6-PDT is underscored by its potent phototoxicity at low micromolar concentrations in various cancer cell lines, while exhibiting minimal dark toxicity. A thorough understanding of these intricate mechanisms is paramount for the rational design of novel Ce6-based photodynamic therapies and for optimizing treatment protocols to enhance their therapeutic outcome in clinical settings.

References

- 1. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting the Interactions between this compound and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Photosensitizing properties of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Type I and Type II mechanisms of antimicrobial photodynamic therapy: An in vitro study on Gram-negative and Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Putting a “C60 Ball” and Chain to this compound Improves Its Cellular Uptake and Photodynamic Performances [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Effect of Photodynamic Therapy with this compound on Canine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Spectroscopic Properties of Chlorin e6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorin (B1196114) e6 (Ce6) is a second-generation photosensitizer that has garnered significant interest in the scientific and medical communities, particularly for its application in photodynamic therapy (PDT).[1][2] Derived from chlorophyll, this porphyrin derivative exhibits favorable spectroscopic properties, including strong absorption in the red region of the electromagnetic spectrum, which allows for deeper tissue penetration of light.[2][3] Its ability to efficiently generate reactive oxygen species (ROS), primarily singlet oxygen, upon photoactivation forms the basis of its therapeutic efficacy against cancerous tissues and microbial infections.[1][4] This technical guide provides a comprehensive overview of the core spectroscopic properties of Chlorin e6, detailed experimental protocols for their measurement, and an exploration of the key signaling pathways implicated in Ce6-mediated PDT.

Spectroscopic Data of this compound

The photophysical characteristics of a photosensitizer are critical determinants of its efficacy in PDT. These properties, including absorption and emission wavelengths, molar extinction coefficient, and quantum yield, are summarized below.

Absorption and Emission Properties

The absorption spectrum of this compound is characterized by an intense Soret band in the blue-violet region and a distinct Q-band in the red region.[5] The Q-band is of particular importance for PDT as it falls within the "phototherapeutic window" (600-900 nm), where light can penetrate biological tissues more effectively.

| Property | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Reference |

| Soret Band (B-band) Absorption Maximum | 400 | 180,000 | Phosphate Buffer (pH 7.4) | [3] |

| 401 | 169,000 | Ethanol | [6] | |

| 402 | Not Specified | Not Specified | [7] | |

| Q-band Absorption Maximum | 654 | 40,000 | Phosphate Buffer (pH 7.4) | [3] |

| 660 | Not Specified | Not Specified | [8] | |

| 662 | Not Specified | Not Specified | [7] | |

| 667 | 55,000 | Ethanol | [9][10] | |

| Fluorescence Emission Maximum | 660 | Not Applicable | Not Specified | [11] |

| 668 | Not Applicable | Not Specified | [7] |

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield represents the efficiency of the emission of photons through fluorescence after absorption. The singlet oxygen quantum yield is a measure of the efficiency of generating cytotoxic singlet oxygen, a key mediator of photodynamic cell killing.

| Property | Value | Solvent/Medium | Reference |

| Fluorescence Quantum Yield | 0.16 | Ethanol | [6][9][10] |

| 0.13 | Ethanol | [9] | |

| 0.18 | Buffer Solution (pH 8.5) | [12] | |

| 0.22 | Buffer Solution (pH 8.5) with PEG | [12] | |

| 0.34 | DMSO | [13] | |

| Singlet Oxygen Quantum Yield | 0.77 | Phosphate Buffer (pH 7.4) | [3] |

| 0.62 | DMSO | [13] | |

| 0.5 - 0.62 | Aqueous solution with excipients | ||

| Triplet Lifetime (under Argon) | ~300 µs | Phosphate Buffer (pH 7.4) | [3] |

| Fluorescence Lifetime (τS) | 4.3 ns | Buffer Solution (pH 8.5) | [12] |

| 4.6 ns | Buffer Solution (pH 8.5) with PEG | [12] | |

| 7.4 ns | DMSO | [13] | |

| 4.5 - 5.5 ns | Ethanol | [13] |

Experimental Protocols

Accurate characterization of the spectroscopic properties of this compound is essential for both fundamental research and clinical applications. The following sections detail the methodologies for key spectroscopic measurements.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol). Serial dilutions are then made to prepare samples with absorbances in the linear range of the spectrophotometer (typically < 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., HP 8453 or Agilent 8453) is used for the measurements.[6][9]

-

Data Acquisition:

-

Data Analysis: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the pathlength of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum, fluorescence quantum yield, and fluorescence lifetime of this compound.

Methodology:

-

Sample Preparation: Samples are prepared in 1 cm pathlength quartz cells. To avoid the inner-filter effect, the absorbance of the sample at the excitation and all emission wavelengths should be less than 0.1.[9][10]

-

Instrumentation: A spectrofluorometer (e.g., PTI QM-4/2003 SE) is used for these measurements.[9][10]

-

Data Acquisition for Emission Spectrum:

-

The sample is excited at a specific wavelength (e.g., 403 nm).[14]

-

The emission spectrum is recorded over a range of wavelengths (e.g., 500-800 nm).

-

The excitation and emission monochromators are set with a specific bandwidth (e.g., 1 nm).[9][10]

-

The data interval is set (e.g., 1 nm) and the integration time is specified (e.g., 1 sec).[9][10]

-

-

Corrections and Analysis:

-

Dark counts are subtracted from the measured spectra.

-

The spectra are corrected for the wavelength-dependent sensitivity of the instrument.[9][10]

-

The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.

-

Fluorescence lifetime measurements are typically performed using time-correlated single-photon counting (TCSPC) techniques.[15]

-

Key Signaling Pathways in this compound-Mediated Photodynamic Therapy

The cytotoxic effects of this compound-mediated PDT are not solely dependent on the direct cellular damage caused by ROS. The induced oxidative stress also triggers a cascade of intracellular signaling pathways that can lead to apoptosis, necrosis, or autophagy.

Jablonski Diagram for this compound

The photophysical processes that occur upon light absorption by this compound can be visualized using a Jablonski diagram. This diagram illustrates the electronic transitions between different energy states.

Caption: Jablonski diagram illustrating the photophysical transitions of this compound.

Upon absorption of a photon, the Ce6 molecule is promoted from its ground state (S0) to an excited singlet state (S1). From the S1 state, it can relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet state (T1).[16] The triplet state is crucial for PDT as it can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is a major cytotoxic agent.[3][11]

NF-κB and MAPK Signaling Pathways

Research has shown that Ce6-mediated PDT can modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]

Caption: Signaling pathways modulated by this compound-mediated PDT.

In the context of inflammation, such as that induced by P. acnes, Ce6-PDT has been shown to suppress the inflammatory response by downregulating the phosphorylation of p38, JNK, and ERK in the MAPK pathway.[4] Furthermore, it inhibits the NF-κB pathway by reducing the phosphorylation of IKKα/β and IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[4] This modulation of inflammatory pathways highlights a mechanism of action for Ce6-PDT beyond direct cytotoxicity.

Conclusion

This compound possesses a compelling set of spectroscopic properties that make it a highly effective photosensitizer for photodynamic therapy. Its strong absorption in the tissue-penetrating red region of the spectrum, coupled with a high quantum yield of singlet oxygen, underpins its potent photodynamic activity. A thorough understanding of its photophysical characteristics, the experimental protocols for their determination, and the intricate signaling pathways it modulates is paramount for the continued development and optimization of Ce6-based therapeutic strategies. This guide provides a foundational resource for researchers, scientists, and drug development professionals working to harness the full potential of this promising photosensitizer.

References

- 1. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Photosensitizing properties of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. PhotochemCAD | this compound [photochemcad.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound [omlc.org]

- 10. medkoo.com [medkoo.com]

- 11. Photophysics of this compound: from one- and two-photon absorption to fluorescence and phosphorescence - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28616J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Synthesis and Application of Chlorin e6 Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll (B73375), has garnered significant attention in the field of photodynamic therapy (PDT). Its strong absorption in the red region of the visible spectrum allows for deeper tissue penetration, making it a promising candidate for treating various cancers.[1][2] The therapeutic efficacy of Ce6 is attributed to its ability to generate reactive oxygen species (ROS), primarily singlet oxygen, upon light activation, which induces localized cytotoxicity in tumor cells.[3] This technical guide provides an in-depth overview of the synthesis of Chlorin e6 and its derivatives, detailed experimental protocols, and a summary of their photophysical and biological properties.

Synthesis of this compound

The primary source for the synthesis of this compound is chlorophyll a, which can be extracted from various natural sources, including Spirulina platensis, silkworm excrement, bamboo leaves, and various other plants.[1][2][4] The general synthetic scheme involves three main steps: extraction of chlorophyll a, conversion to an intermediate such as pheophytin a or methyl pheophorbide a, and finally, the formation of this compound.[1][2]

Experimental Protocols for Ce6 Synthesis

Two primary methods for the synthesis of Ce6 from Spirulina platensis have been described, differing in reaction conditions and duration.[1] A pilot-plant-scale synthesis has also been developed for larger-scale production.[5]

Method 1 (via Pheophytin a):

-

Extraction of Chlorophyll a: Spirulina powder is treated with an organic solvent (e.g., 95% ethanol) to extract chlorophyll a.[5]

-

Conversion to Pheophytin a: The extracted chlorophyll a is subjected to demetallation to yield pheophytin a.[1]

-

Conversion to this compound: Pheophytin a is dissolved in acetone, and nitrogen is bubbled through the solution. A 1 M NaOH solution is added dropwise, and the mixture is refluxed overnight under inert conditions. The resulting solid is filtered, washed with acetone, and dried. The dried product is then dissolved in water, and the pH is adjusted to 7.0 with 1 N HCl.[1]

Method 2 (via Pheophytin a - Modified):

This method follows a similar pathway to Method 1 but involves alterations in the reaction procedures and conditions to potentially improve efficiency or yield.[1]

Pilot-Plant-Scale Synthesis (Modified Method):

-

Extraction of Chlorophyll a: Chlorophyll a is extracted from Spirulina platensis biomass using 95% ethanol (B145695) with heating, which is more efficient than extraction at room temperature.[5]

-

Conversion to Pheophytin a: The ethanol solution of chlorophyll a is evaporated, and hexane (B92381) is added. Phase separation is achieved by adding distilled water.[6]

-

Conversion to this compound: The pheophytin solution in hexane is evaporated, redissolved in acetone, and heated to reflux. 1M NaOH is added to facilitate hydrolysis and ring-opening, yielding the trisodium (B8492382) salt of Ce6.[5]

Synthesis Yield and Purity

The efficiency of Ce6 synthesis can vary depending on the chosen method. The purity of the final product is crucial for its application as a photosensitizer.

| Synthesis Method | Starting Material | Purity | Yield | Reference |

| Method 1 | Spirulina platensis | 97% | Not specified | [1][7] |

| Method 2 | Spirulina platensis | 94% | Not specified | [7] |

| Pilot-Plant-Scale (Modified) | Spirulina platensis | 98% | 1.27% of spirulina biomass | [5] |

| From Silkworm Excrement | Silkworm Excrement | Not specified | Not specified | [4] |

Synthesis of this compound Derivatives

To enhance the therapeutic properties of Ce6, such as tumor targeting, solubility, and photodynamic efficacy, various derivatives have been synthesized. These include conjugations with amino acids, curcumin, biotin (B1667282), and polymers, as well as the introduction of boron moieties.

Amino Acid Conjugates

Amino acid derivatives of Ce6 have been synthesized to improve cellular uptake and phototoxicity.[8][9] The synthesis allows for regioselective conjugation of amino acids to the carboxylic acid groups at positions 13¹, 15², and 17³ of the chlorin macrocycle.[8][10]

General Synthetic Strategy for Amino Acid Conjugates:

-

Starting Material: Pheophytin a is a common starting material.[9]

-

Selective Hydrolysis/Esterification: The phytyl ester group of pheophytin a is selectively hydrolyzed. The carboxylic acid groups of the resulting this compound can be selectively protected or activated for conjugation.[9]

-

Coupling Reaction: The desired amino acid (e.g., lysine (B10760008) or aspartic acid), with appropriate protecting groups, is coupled to a specific carboxylic acid group of the chlorin macrocycle using coupling agents like DCC and DMAP.[9]

-

Deprotection: Protecting groups are removed to yield the final amino acid-Ce6 conjugate.[9]

Curcumin Conjugates

Novel Ce6-curcumin derivatives have been designed and synthesized to combine the anticancer properties of both molecules.[11][12]

Boronated Derivatives

Boronated derivatives of Ce6 have been synthesized to potentially enhance their antitumor properties. The synthesis involves the alkylation of amino or hydroxy derivatives of Ce6 with a carborane-containing reagent.[13]

Poly(ethylene glycol) (PEG) Conjugates

PEGylated Ce6 derivatives have been synthesized to increase water solubility and improve pharmacokinetic properties.[14][15]

Biotin Conjugates

To achieve tumor-targeted delivery, Ce6 has been conjugated with biotin, which targets the biotin receptor often overexpressed on cancer cells.[16]

Experimental Workflows and Signaling Pathways

General Synthesis Workflow for this compound

The synthesis of this compound from a natural source like Spirulina platensis follows a well-defined workflow.

Caption: General workflow for the synthesis of this compound from Spirulina platensis.

Signaling Pathways in Ce6-Mediated Photodynamic Therapy

Ce6-mediated PDT has been shown to suppress inflammatory responses in P. acnes-infected cells by modulating the NF-κB and MAPKs signaling pathways.[17]

Caption: Inhibition of NF-κB and MAPKs signaling pathways by Ce6-PDT.

Quantitative Data on this compound and its Derivatives

The photophysical and biological properties of Ce6 and its derivatives are critical for their effectiveness in PDT.

Photophysical Properties

| Compound | Absorption Maxima (nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| This compound | 402 (Soret), 502, 533, 608, 662 (Q bands) | Not specified | 0.65 (in ethanol) | [5][18] |

| Cu(II)-chlorin e6 | 407 (Soret), 627, 663 (Q bands) | No fluorescence | 0.0029 (pH 6.3), 0.0034 (pH 7.4) | [19][20] |

| Ce6-PVP complex | Red-shifted absorption | Increased | Slightly modified | [21] |

| chl mme 2 | Not specified | Not specified | > chl ara 3 | [18] |

| chl ara 3 | Not specified | Not specified | > chl glc 4 | [18] |

| chl glc 4 | Not specified | Not specified | Not specified | [18] |

In Vitro Cytotoxicity

The cytotoxicity of Ce6 and its derivatives is typically evaluated in the dark and upon light irradiation to determine their photodynamic efficacy.

| Compound | Cell Line | Dark IC50 (µM) | Photo IC50 (µM) | Reference |

| This compound | B16F10 melanoma | 519.6 | 18.9 | [5][6] |

| This compound | B16F10 melanoma | >768 | 20.98 | [2] |

| Ce6-curcumin derivative 17 | AsPC-1 pancreatic cancer | ≥ 50 | 0.27 | [11][12] |

| Ce6-curcumin derivative 17 | MIA PaCa-2 pancreatic cancer | ≥ 50 | 0.42 | [11][12] |

| Ce6-curcumin derivative 17 | PANC-1 pancreatic cancer | ≥ 50 | 0.21 | [11][12] |

| 13¹-aspartylchlorin-e6 | HEp2 carcinoma | 285 | Not specified, but most phototoxic | [8][9] |

| 15²-lysylthis compound | HEp2 carcinoma | >400 | Not specified | [9] |

Conclusion

This compound and its derivatives represent a highly promising class of photosensitizers for photodynamic therapy. The ability to synthesize Ce6 from abundant natural sources and to chemically modify its structure allows for the fine-tuning of its photophysical and biological properties. The development of targeted drug delivery systems and combination therapies further enhances the potential of Ce6-based PDT.[22][23] This guide provides a comprehensive overview of the current state of research, offering valuable information for scientists and developers working to advance this important therapeutic modality. Continued research into novel derivatives and formulations will undoubtedly lead to more effective and selective cancer treatments.

References

- 1. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. psecommunity.org [psecommunity.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Syntheses and Cellular Investigations of 173-, 152- and 131-Amino Acid Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel this compound-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel this compound-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel boronated this compound-based photosensitizers: synthesis, binding to albumin and antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of mono-, di-, and tri-poly(ethylene glycol) this compound conjugates for the photokilling of human ovarian cancer cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 15. Nano-Self Assembled Photosensitizer Composed of Methoxy Poly(ethylene glycol)-Conjugated this compound for Enhanced Photosensing of HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. us.edu.pl [us.edu.pl]

- 19. [PDF] PHOTOPHYSICAL AND PHYSICOCHEMICAL PROPERTIES OF Cu(II)CHLORIN e4 AND Cu(II)this compound AS A LEAD COMPOUND OF PHOTOSENSITIZER FOR PDT | Semantic Scholar [semanticscholar.org]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. nbinno.com [nbinno.com]

The In Vitro Cytotoxicity of Chlorin e6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the field of photodynamic therapy (PDT) for its potent anticancer properties.[1][2][3][4] This technical guide provides an in-depth overview of the in vitro cytotoxicity of Ce6, focusing on its mechanisms of action, experimental evaluation, and the intricate signaling pathways it modulates.

Core Mechanism of Action: Light-Activated Cytotoxicity

In the absence of light, Chlorin e6 exhibits minimal to low cytotoxicity, a crucial characteristic for an ideal photosensitizer.[5][6][7] However, upon activation with light of a specific wavelength, typically in the red spectrum around 660 nm, Ce6 efficiently generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[1][3][8][9][10][11][12][13] These highly reactive molecules induce cellular damage, leading to cell death through apoptosis or necrosis.[9][11][14][15] The efficacy of Ce6-PDT is dependent on factors such as Ce6 concentration, light dose, and the specific cell type.[9]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound, often quantified by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines and experimental conditions. The following tables summarize key quantitative data from various in vitro studies.

Table 1: In Vitro Photodynamic and Dark Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Condition | Ce6 Concentration Range | Light Dose | IC50 Value | Reference |

| B16F10 (Melanoma) | Dark | 0–768 µM | - | 534.3 µM | [5][6] |

| B16F10 (Melanoma) | PDT | 0–100 µM | 1 J/cm² (660 nm) | 20.98 µM | [5][6] |

| B16F10 (Melanoma) | Dark | 12–768 µM | - | 519.6 µM | [7] |

| B16F10 (Melanoma) | PDT | 0–80 µM | 5 J (660 nm) | 18.9 µM | [7] |

| B16F10 (Melanoma) | PDT | Not Specified | 0.5 J/cm² | 17.64 µM | [10] |

| PANC-1 (Pancreatic) | PDT | Not Specified | 0.5 J/cm² | 33.83 µM | [10] |

| MIA PaCa-2 (Pancreatic) | Dark | Not Specified | - | > 250 µM | [10] |

| HT-29 (Colon) | Dark | Not Specified | - | > 250 µM | [10] |

| AsPC-1 (Pancreatic) | Dark | Not Specified | - | > 250 µM | [10] |

| HEp2 (Laryngeal) | Dark | Up to 400 µM | - | > 400 µM | [16] |

| HEp2 (Laryngeal) | PDT | Not Specified | 1 J/cm² | 0.61 - 1.34 µM (for derivatives) | [16] |

| HeLa (Cervical) | PDT | 0.25 - 4.0 µM | 20 J/cm² (655 nm) | Concentration-dependent decrease in viability | [17] |

| TG/HA-VSMC (Vascular Smooth Muscle) | PDT | 17 - 170 µM | 2 J/cm² (672 nm) | ~80% toxicity at 170 µM | [9] |

| HuCCt1 (Cholangiocarcinoma) | PDT | Not Specified | 0.48 J/cm² | 0.25 µM | [18] |

| EGI-1 (Cholangiocarcinoma) | PDT | Not Specified | 0.48 J/cm² | 0.5 µM | [18] |

Table 2: Dark Cytotoxicity of this compound and its Derivatives in Various Cell Lines

| Cell Line | Compound | IC50 Value (Dark) | Reference |

| B16F10 | This compound | 534.3 µM | [5][6] |

| B16F10 | This compound | 519.6 µM | [7] |

| Various Cancer Cell Lines | This compound | 250–564 µM | [10] |

| RAW264.7 (Macrophage) | This compound | 455.9 µM | [10] |

| HEp2 | This compound | > 400 µM | [16] |

| HEp2 | 13¹-chlorin e6 derivatives | 268 - 285 µM | [16] |

Experimental Protocols for Assessing Cytotoxicity

Accurate assessment of this compound's cytotoxic effects relies on standardized in vitro assays. Detailed below are common protocols for evaluating cell viability, necrosis, and apoptosis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]

-

Treatment: Treat cells with various concentrations of this compound and incubate for a specified period (e.g., 3, 24, or 72 hours).[6][7] For phototoxicity assessment, expose the cells to a light source (e.g., 660 nm laser) for a defined duration.[5][6]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[19]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[19]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[19]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

LDH Assay for Necrosis

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, an indicator of plasma membrane disruption and necrosis.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound and light as described for the MTT assay.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the mixture for a specified time at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm). A rapid increase in LDH release suggests a loss of membrane integrity and necrotic cell death.[11]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Preparation: After treatment, harvest the cells and wash them with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14][20]

Signaling Pathways in this compound-Mediated Cytotoxicity

This compound-induced phototoxicity triggers a cascade of intracellular signaling events that culminate in cell death. The primary mechanisms involve the induction of apoptosis and, in some cases, necrosis.

Apoptotic Signaling Pathways

Upon light activation, Ce6-generated ROS can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway: ROS can cause mitochondrial membrane permeabilization, leading to the release of cytochrome c.[21] This, in turn, activates a caspase cascade, including the executioner caspase-3, which orchestrates the dismantling of the cell.[9][14] The Bcl-2 family of proteins plays a crucial role in regulating this process.

-

Endoplasmic Reticulum (ER) Stress: Ce6-PDT can induce ER stress, which can also trigger apoptosis.[15]

Below is a diagram illustrating the key steps in Ce6-induced apoptosis.

Caption: Ce6-induced apoptotic signaling pathway.

Necrotic Cell Death

In some instances, particularly at high concentrations of Ce6 or high light doses, Ce6-PDT can induce necrosis. This form of cell death is characterized by the loss of plasma membrane integrity and the release of intracellular contents, which can be measured by the LDH assay.[11]

Other Signaling Pathways

-

NF-κB and MAPK Pathways: Ce6-mediated PDT has been shown to suppress inflammatory responses by modulating the NF-κB and MAPKs signaling pathways.[22][23]

-

STING Pathway: Ce6-PDT can activate the STING (stimulator of interferon genes) pathway in macrophages as a response to oxidative DNA damage.[14][24]

Below is a diagram illustrating the general experimental workflow for assessing Ce6 cytotoxicity.

Caption: Experimental workflow for Ce6 cytotoxicity assessment.

Conclusion

This compound demonstrates significant in vitro cytotoxicity upon photoactivation, primarily through the generation of ROS and the subsequent induction of apoptosis and necrosis. Its low dark toxicity and high phototoxic potential make it a promising photosensitizer for photodynamic therapy. A thorough understanding of its cytotoxic mechanisms and the signaling pathways involved is essential for the continued development and optimization of Ce6-based cancer treatments. This guide provides a foundational understanding for researchers and professionals in the field, summarizing key quantitative data and experimental methodologies to facilitate further investigation.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psecommunity.org [psecommunity.org]

- 8. An effective method to generate controllable levels of ROS for the enhancement of HUVEC proliferation using a this compound-immobilized PET film as a photo-functional biomaterial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photolon, a this compound derivative, triggers ROS production and light-dependent cell death via necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Syntheses and Cellular Investigations of 173-, 152- and 131-Amino Acid Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway | PLOS One [journals.plos.org]

- 24. researchgate.net [researchgate.net]

Chlorin e6: A Technical Guide to Cellular Uptake and Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, is a key molecule in the field of photodynamic therapy (PDT). Its therapeutic efficacy is fundamentally dependent on its efficient accumulation within target cells and its specific subcellular localization, which dictates the primary sites of photodamage upon light activation. This technical guide provides a comprehensive overview of the mechanisms governing the cellular uptake and intracellular distribution of Ce6, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of the underlying biological processes.

Core Concepts: Cellular Uptake and Subcellular Distribution

The journey of Ce6 from the extracellular environment to its intracellular targets is a multi-faceted process influenced by its physicochemical properties, formulation, and the specific characteristics of the target cell. The primary mechanisms of cellular entry include passive diffusion and various forms of endocytosis. Once inside the cell, Ce6 distributes among various organelles, with its final localization pattern determining the specific cellular response to PDT.

Mechanisms of Cellular Uptake

The cellular uptake of Chlorin e6 is not governed by a single pathway but rather a combination of processes:

-

Passive Diffusion: As a lipophilic molecule, Ce6 can passively diffuse across the plasma membrane. The efficiency of this process is significantly influenced by the pH of the extracellular environment. A lower pH increases the lipophilicity of Ce6, thereby enhancing its ability to traverse the lipid bilayer.[1][2] Studies have shown that a decrease in pH from 7.4 to 6.9 can significantly increase the overall cellular uptake of Ce6.[3][4]

-

Endocytosis: Ce6 can also be internalized through endocytic pathways. This is particularly prominent when Ce6 is associated with carrier molecules like low-density lipoproteins (LDL). Cancer cells often overexpress LDL receptors to meet their high metabolic demands, making LDL a natural targeting vehicle for Ce6. When bound to LDL, Ce6 is internalized via receptor-mediated endocytosis, leading to its accumulation primarily in lysosomes.[3][4] The use of cell-penetrating peptides, such as oligoarginines, can also facilitate internalization through interactions with the cell membrane.[5]

Factors Influencing Uptake

Several factors can modulate the cellular uptake of Ce6:

-

pH: As mentioned, a lower extracellular pH enhances Ce6 uptake by increasing its lipophilicity.[1][2] This is particularly relevant in the acidic tumor microenvironment.

-

Serum Proteins: The presence of serum proteins, such as human serum albumin (HSA), can influence Ce6 uptake.[6] While binding to serum proteins can aid in solubility and circulation, it may also reduce the concentration of free Ce6 available for direct cellular uptake.[2]

-

Formulation and Conjugation: The formulation of Ce6 plays a crucial role in its cellular uptake. Encapsulation in nanoparticles or conjugation with targeting moieties can significantly enhance its delivery to specific cells and influence the uptake mechanism.[7] For instance, conjugation with glucose can leverage the Warburg effect for enhanced uptake in cancer cells, while conjugation with fullerene (C60) has been shown to significantly improve penetration through the cellular membrane.[8][9] The charge of Ce6 conjugates also impacts uptake, with cationic conjugates often showing higher uptake than anionic or neutral ones.[10][11]

Subcellular Localization

Upon entering the cell, Ce6 distributes to various subcellular compartments, which is a critical determinant of the subsequent phototoxic effects. The primary sites of localization include:

-

Plasma Membrane: Initial interactions of free Ce6 with cells often involve labeling of the plasma membrane.[3][4]

-

Mitochondria: Ce6 has been shown to localize in the mitochondria.[5][12] This is a particularly effective site for inducing apoptosis, as mitochondrial damage can trigger the release of pro-apoptotic factors.

-

Lysosomes: When delivered via LDL or in certain formulations, Ce6 predominantly accumulates in lysosomes.[3][4][8]

-

Cytosolic Vesicles: Fluorescence microscopy has revealed the presence of Ce6 in various cytosolic vesicles that are distinct from lysosomes.[3][4]

-

Other Organelles: Localization in the endoplasmic reticulum and Golgi apparatus has also been reported.[13]

The specific localization pattern is influenced by the incubation time, the formulation of Ce6, and the cell type. For instance, after short incubation times, free Ce6 is often observed at the plasma membrane, while longer incubation allows for its accumulation in intracellular organelles.[12]

Quantitative Data on Cellular Uptake and Localization

The following tables summarize quantitative data from various studies on Ce6 cellular uptake and localization, providing a comparative overview of experimental parameters and findings.

Table 1: Quantitative Analysis of this compound Cellular Uptake

| Cell Line | Ce6 Concentration | Incubation Time | Quantification Method | Key Findings | Reference |

| HT-1080 | 2.0 µg/mL | 2 hours | Flow Cytometry | 40 minutes of exposure was sufficient for detectable accumulation in subcellular compartments. | [5][14] |

| 4T1 | 0.5, 1, 2, 5 µg/mL | Up to 4 hours | Flow Cytometry | Intracellular Ce6 content increased rapidly in the first few hours and reached a high level at 4 hours. | [14][15] |

| HeLa | 2 µM | 0.5, 1, 2, 4, 6 hours | Flow Cytometry | Time-dependent increase in cellular uptake. | [14] |

| SW480 | 0.125 - 8.0 µg/mL | Not specified | MTT Assay | Concentration-dependent effect on cell proliferation after PDT. | [14][16] |

| A431 | 0.1 µM | 3 hours | Flow Cytometry | Conjugation with C60 resulted in a fluorescence increase of 12.8-fold compared to 1.36-fold for free Ce6. | [9] |

| MIA PaCa-2 | 10 to 100 µM | 3 hours | Plate Reader | Concentration-dependent increase in fluorescence intensity. | [17] |

| Tca8113 | 5 µg/ml | Up to 5 hours | Fluorescence Measurement | Ce6 uptake reached saturation by 3 hours. | [12] |

Table 2: Subcellular Localization of this compound

| Cell Line | Incubation Time | Primary Localization | Co-localization Marker | Key Findings | Reference |

| Tca8113 | 3 hours | Mitochondria > Lysosomes | Mitochondrial and lysosomal fluorescent probes | Co-localization coefficient with mitochondria was >0.5, while with lysosomes it was ~0.2. | [12][18] |

| HS68 | 15 minutes | Plasma membrane, Cytosolic vesicles (not lysosomes) | LysoTracker Green | When vectorized by LDL, Ce6 was mainly localized in lysosomes. | [3][4] |

| HT-1080 | 40 minutes | Mitochondria | Mitochondrial tracker | Reliable match of fluorescence channels with the mitochondrial tracker. | [5] |

| Mammary Carcinoma Xenografts | 6 hours | Lysosomes | LysoTracker Yellow HCK-123 | Glucose-conjugated Ce6 mainly localized in the lysosomes. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cellular uptake and localization of this compound.

In Vitro Cellular Uptake Quantification by Flow Cytometry

Objective: To quantitatively measure the relative amount of Ce6 taken up by a cell population.

Materials:

-

Cell line of interest (e.g., HeLa, 4T1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth and incubate overnight.

-

Ce6 Incubation: Prepare fresh medium containing the desired concentration of Ce6. Remove the old medium from the cells and add the Ce6-containing medium. Incubate for the desired time points (e.g., 0.5, 1, 2, 4, 6 hours) at 37°C in the dark.

-

Washing: After incubation, aspirate the Ce6-containing medium and wash the cells twice with ice-cold PBS to remove any unbound Ce6.[14]

-

Cell Detachment: Add Trypsin-EDTA to the wells and incubate until the cells detach.

-

Cell Resuspension: Resuspend the detached cells in PBS.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite Ce6 with a red laser (e.g., 633 nm) and detect its fluorescence in the appropriate channel (e.g., APC or a similar far-red channel). The geometric mean fluorescence intensity is used to quantify the relative cellular uptake of Ce6.[14]

Subcellular Localization by Confocal Laser Scanning Microscopy (CLSM)

Objective: To visualize the intracellular distribution of Ce6 and determine its co-localization with specific organelles.

Materials:

-

Cell line of interest

-

Glass-bottom dishes or chamber slides

-

This compound stock solution

-

Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

-

Confocal laser scanning microscope

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

Ce6 Incubation: Incubate the cells with Ce6-containing medium for the desired time as described in the uptake protocol.

-

Organelle Staining: In the final 30-60 minutes of Ce6 incubation, add the organelle-specific fluorescent probe to the culture medium according to the manufacturer's instructions.[14]

-

Washing: After incubation, wash the cells twice with PBS.

-

Imaging: Add fresh medium or PBS to the dishes. Immediately image the cells using a CLSM. Use appropriate laser lines and emission filters for Ce6 (excitation ~400-405 nm, emission ~660-670 nm) and the specific organelle tracker.[14]

-

Image Analysis: Acquire images in separate channels for Ce6 and the organelle marker. Merge the images to observe co-localization, which appears as an overlap of the fluorescence signals. Co-localization coefficients can be calculated using appropriate software to quantify the degree of overlap.

Visualizing Cellular Processes and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of Ce6 cellular uptake, experimental workflows, and signaling pathways affected by Ce6-mediated PDT.

Cellular Uptake Pathways of this compound

Caption: Cellular uptake pathways of this compound.

Experimental Workflow for Ce6 Uptake and Localization Studies

Caption: Workflow for Ce6 uptake and localization analysis.

Signaling Pathways Modulated by Ce6-PDT

Caption: Signaling pathways affected by Ce6-mediated PDT.

Conclusion

The cellular uptake and subcellular localization of this compound are critical parameters that dictate its efficacy as a photosensitizer in photodynamic therapy. A thorough understanding of the underlying mechanisms, including passive diffusion and endocytosis, as well as the factors that influence these processes, is essential for the rational design of new Ce6-based therapeutic strategies. This guide provides a foundational understanding for researchers and drug development professionals, summarizing key quantitative data and experimental protocols to aid in the advancement of Ce6-mediated PDT. The continued exploration of novel delivery systems and a deeper understanding of the signaling pathways activated by Ce6 will undoubtedly pave the way for more effective and targeted cancer therapies.

References

- 1. Acid-base properties of this compound: relation to cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pH effect on cellular uptake of Sn(IV) chlorine e6 dichloride trisodium salt by cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular uptake and subcellular distribution of this compound as functions of pH and interactions with membranes and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Phospholipid Delivery System Featuring APN/CD13 Targeting Peptides: Cell Death Pathways, Cell Localization, In Vivo Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting the Interactions between this compound and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Degree of substitution of this compound on charged poly-L-lysine chains affects their cellular uptake, localization and phototoxicity towards macrophages and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of charge on cellular uptake and phototoxicity of polylysine chlorin(e6) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Subcellular location and photodynamic therapeutic effect of this compound in the human tongue squamous cell cancer Tca8113 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Efficacy of this compound-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Intricate Dance of Light and Matter: A Technical Guide to the Photophysical and Photochemical Characteristics of Chlorin e6

For Researchers, Scientists, and Drug Development Professionals

Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, stands at the forefront of photodynamic therapy (PDT) research. Its potent ability to generate cytotoxic reactive oxygen species (ROS) upon light activation has established it as a promising agent in the fight against cancer and other localized diseases.[1][2] This technical guide provides an in-depth exploration of the core photophysical and photochemical properties of Chlorin e6, offering a comprehensive resource for researchers and drug development professionals. We will delve into its spectral characteristics, the quantum efficiencies that govern its photoactivity, and the intricate signaling pathways it triggers to induce cell death.

Photophysical Properties of this compound

The efficacy of a photosensitizer is fundamentally dictated by its ability to absorb light and efficiently channel that energy into photochemical processes. This compound exhibits favorable photophysical characteristics, including strong absorption in the red region of the electromagnetic spectrum, a region with deeper tissue penetration, making it suitable for treating solid tumors.[3]

This compound possesses a distinct absorption spectrum characterized by an intense Soret band around 400 nm and several weaker Q-bands in the 500-700 nm range.[4][5] The most prominent Q-band, located at approximately 660-667 nm, is the primary absorption peak utilized for PDT applications.[4][6] Upon excitation, the Ce6 molecule transitions to a short-lived singlet excited state (S₁). From this state, it can either return to the ground state (S₀) via fluorescence or undergo intersystem crossing to a longer-lived triplet excited state (T₁).[7] It is this triplet state that is paramount for the photochemical activity of Ce6.

The key photophysical parameters of this compound are summarized in the table below. It is important to note that these values can be influenced by the solvent environment, pH, and the aggregation state of the molecule.[3][4]

| Property | Value | Solvent/Conditions | Reference(s) |

| Absorption Maximum (Soret Band) | ~401-402 nm | Ethanol, Buffer (pH 8.5) | [4][8] |

| Absorption Maximum (Q-Band) | ~660-667 nm | Ethanol, Buffer (pH 8.5) | [4][6] |

| Molar Extinction Coefficient (at Q-Band) | ~55,000 M⁻¹cm⁻¹ | Ethanol | [6] |

| Emission Maximum | ~660-668 nm | Ethanol, Acetonitrile | [9][10] |

| Fluorescence Quantum Yield (Φf) | 0.13 - 0.16 | Ethanol | [6] |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.64 - 0.81 | Physiological pH, DMSO | [3][11] |

Photochemical Properties and Mechanism of Action in PDT

The therapeutic effect of this compound in PDT is primarily mediated by the generation of highly reactive singlet oxygen (¹O₂) and other ROS.[2] This process is initiated upon light excitation of the Ce6 molecule that has accumulated in the target tissue.

Type II Photochemical Reaction

The dominant mechanism for Ce6-mediated cytotoxicity is the Type II photochemical reaction. Following intersystem crossing to the triplet state, the excited Ce6 molecule can transfer its energy to ground-state molecular oxygen (³O₂), which is abundant in most tissues. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂).[12]

Type I Photochemical Reaction

Alternatively, the triplet state Ce6 can engage in a Type I reaction, where it interacts directly with a substrate molecule through electron or hydrogen atom transfer, leading to the formation of radical ions or radicals. These species can then react with molecular oxygen to produce other ROS, such as superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).[3]

These generated ROS are highly cytotoxic, causing oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids. This damage ultimately triggers cellular death through apoptosis or necrosis.[13][14]

Key Signaling Pathways in this compound-Mediated PDT

The cellular response to the oxidative stress induced by Ce6-PDT is complex and involves the activation of multiple signaling pathways, primarily culminating in programmed cell death (apoptosis) or unregulated cell death (necrosis). The specific pathway activated can depend on the dose of the photosensitizer and the light fluence.[15]

Apoptosis Induction

At lower doses of PDT, apoptosis is often the predominant mode of cell death.[15] The process is initiated by ROS-induced damage to various cellular organelles, with mitochondria playing a central role.

References

- 1. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Induction of apoptosis in HaCaT cells by photodynamic therapy with this compound or pheophorbide a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Photophysics of this compound: from one- and two-photon absorption to fluorescence and phosphorescence - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28616J [pubs.rsc.org]